molecular formula C4H10ClN3 B2464954 N-aminocyclopropanecarboximidamide hydrochloride CAS No. 137857-71-7

N-aminocyclopropanecarboximidamide hydrochloride

Cat. No.: B2464954
CAS No.: 137857-71-7
M. Wt: 135.59 g/mol
InChI Key: UTKJAVUSSKTANI-UHFFFAOYSA-N
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Description

N-aminocyclopropanecarboximidamide hydrochloride is a chemical compound with the molecular formula C4H10ClN3. It is known for its unique structure, which includes a cyclopropane ring and an amidine group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-aminocyclopropanecarboximidamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with hydrazine to form cyclopropanecarbohydrazide. This intermediate is then treated with ammonium chloride and a suitable dehydrating agent to yield this compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-aminocyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amidine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-aminocyclopropanecarboximidamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-aminocyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amidine group play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide: Similar in structure but lacks the amidine group.

    Cyclopropanecarboxylic acid: Precursor in the synthesis of N-aminocyclopropanecarboximidamide hydrochloride.

    Cyclopropanecarbohydrazide: Intermediate in the synthesis process.

Uniqueness

This compound is unique due to its combination of a cyclopropane ring and an amidine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

137857-71-7

Molecular Formula

C4H10ClN3

Molecular Weight

135.59 g/mol

IUPAC Name

N'-aminocyclopropanecarboximidamide;hydrochloride

InChI

InChI=1S/C4H9N3.ClH/c5-4(7-6)3-1-2-3;/h3H,1-2,6H2,(H2,5,7);1H

InChI Key

UTKJAVUSSKTANI-UHFFFAOYSA-N

SMILES

C1CC1C(=NN)N.Cl

Canonical SMILES

C1CC1C(=NN)N.Cl

solubility

not available

Origin of Product

United States

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